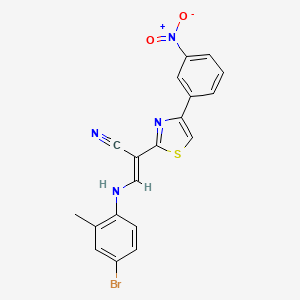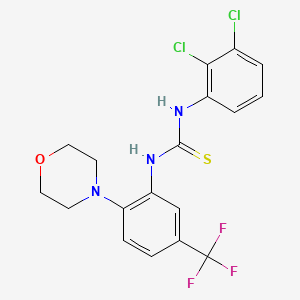
1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)thiourea (DMT) is an organic compound with a unique structure that has been studied extensively due to its potential applications in the scientific and medical fields. DMT is a heterocyclic compound composed of two benzene rings and a thiourea group, and is a member of the family of compounds known as thioureas. This compound has been the subject of numerous research studies due to its potential to act as an inhibitor of enzymes, as a ligand for metal ions, and as an inhibitor of protein kinases.
Scientific Research Applications
1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea has been studied extensively due to its potential applications in the scientific and medical fields. As an enzyme inhibitor, 1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea has been used to study the structure and function of various enzymes and proteins, as well as to study the effects of enzyme inhibition on cellular processes. 1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea has also been used as a ligand for metal ions, such as iron and zinc, in order to study the binding interactions between the metal ions and proteins. Additionally, 1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea has been studied as an inhibitor of protein kinases, which are proteins involved in the regulation of cell growth and differentiation.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea is complex and not fully understood. It is thought that 1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea binds to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction. Additionally, 1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea may interact with the metal ions in the active site, forming a complex that prevents the enzyme from functioning properly.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea are still being studied, but it is known that 1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea can have a variety of effects on cellular processes. In particular, 1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea has been shown to inhibit the activity of certain enzymes and proteins, as well as to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and differentiation. Additionally, 1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea has been shown to have an anti-inflammatory effect and to be a potential therapeutic agent for certain diseases, such as cancer.
Advantages and Limitations for Lab Experiments
The use of 1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea in laboratory experiments has several advantages. 1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea is relatively easy to synthesize in a laboratory setting, and it is highly stable and non-toxic. Additionally, 1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea is relatively inexpensive and can be used in a variety of experiments. However, there are some limitations to the use of 1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea in laboratory experiments. 1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea is not very soluble in water, so it must be dissolved in a solvent before use. Additionally, 1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea can be difficult to purify, and its activity can vary depending on the conditions of the experiment.
Future Directions
The potential applications of 1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea are still being studied, and there are many possible future directions for research. For example, further research could be done to study the effects of 1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea on other enzymes and proteins, as well as its potential therapeutic applications. Additionally, research could be done to study the mechanism of action of 1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea and to develop methods to improve its solubility and stability. Furthermore, research could be done to explore the potential of 1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea as a drug delivery system and to study its effects on other cellular processes.
Synthesis Methods
1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea can be synthesized in a laboratory setting through a multi-step process. The first step involves the reaction of 2,3-dichlorobenzaldehyde with morpholine in the presence of a base, such as potassium carbonate, to form a dimer. This dimer is then reacted with trifluoromethylbenzene sulfonyl chloride in a solvent, such as dichloromethane, to form the desired product, 1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea.
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2F3N3OS/c19-12-2-1-3-13(16(12)20)24-17(28)25-14-10-11(18(21,22)23)4-5-15(14)26-6-8-27-9-7-26/h1-5,10H,6-9H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJSLXHCIIGFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2616835.png)

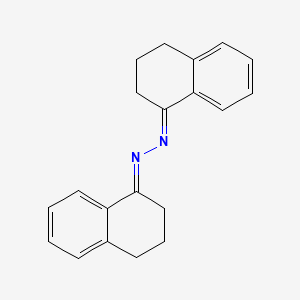
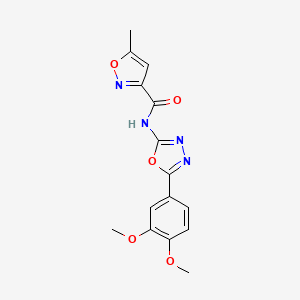
![N-allyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2616840.png)

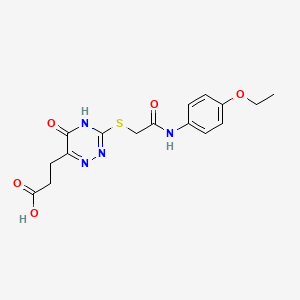
![N-(2-cyclohex-1-en-1-ylethyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2616844.png)
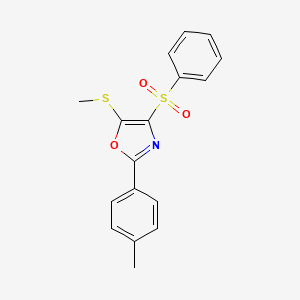
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea](/img/structure/B2616846.png)
